REACTION_CXSMILES
|
[OH2:1].Cl.Cl.C1(C[CH2:15][N:16]2[CH2:21][CH2:20][N:19]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=3OC)[CH2:18][CH2:17]2)C2C(=CC=CC=2)CCO1.[CH:30](OCC)=[O:31]>>[CH:15]([N:16]1[CH2:17][CH2:18][N:19]([C:22]2[CH:23]=[CH:24][C:25]([O:31][CH3:30])=[CH:26][CH:27]=2)[CH2:20][CH2:21]1)=[O:1] |f:0.1.2.3|
|
Name
|
1-(4-methoxyphenyl)piperazine
|
Quantity
|
7.41 g
|
Type
|
reactant
|
Smiles
|
O.Cl.Cl.C1(OCCC2=CC=CC=C12)CCN1CCN(CC1)C1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
108 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hr
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica gel eluting with methanol/dichloromethane (2/98)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)N1CCN(CC1)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |